molecular formula C20H26O4 B13410024 [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

Cat. No.: B13410024
M. Wt: 330.4 g/mol
InChI Key: HXMMJGIMTCOROX-ILWTVLBZSA-N
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Description

The compound “[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate” is a complex organic molecule with a unique structure. It features multiple chiral centers and conjugated double bonds, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclodeca[b]furan ring system and the introduction of the methylidene and methylbutenoate groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclodeca[b]furan ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the methylidene and methylbutenoate groups through reactions such as Wittig reactions or esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of double bonds and oxygen-containing functional groups makes it susceptible to oxidation.

    Reduction: Reduction reactions can target the double bonds or the carbonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methylidene group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve interactions with various molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate: shares similarities with other cyclodeca[b]furan derivatives and compounds with conjugated double bonds.

Uniqueness

  • The unique combination of chiral centers, conjugated double bonds, and functional groups makes this compound distinct from other similar molecules. Its specific structure can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3/b12-8+,13-11+,14-6+/t16-,17-,18-/m1/s1

InChI Key

HXMMJGIMTCOROX-ILWTVLBZSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C/C(=C/CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C

Origin of Product

United States

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